molecular formula C18H21NO B14567258 N-(Cyclohex-1-en-1-yl)-N-methyl-3,4-dihydronaphthalene-1-carboxamide CAS No. 61576-15-6

N-(Cyclohex-1-en-1-yl)-N-methyl-3,4-dihydronaphthalene-1-carboxamide

Cat. No.: B14567258
CAS No.: 61576-15-6
M. Wt: 267.4 g/mol
InChI Key: CELLEORRHNAXHE-UHFFFAOYSA-N
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Description

N-(Cyclohex-1-en-1-yl)-N-methyl-3,4-dihydronaphthalene-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a methyl group, and a dihydronaphthalene moiety

Properties

CAS No.

61576-15-6

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-(cyclohexen-1-yl)-N-methyl-3,4-dihydronaphthalene-1-carboxamide

InChI

InChI=1S/C18H21NO/c1-19(15-10-3-2-4-11-15)18(20)17-13-7-9-14-8-5-6-12-16(14)17/h5-6,8,10,12-13H,2-4,7,9,11H2,1H3

InChI Key

CELLEORRHNAXHE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CCCCC1)C(=O)C2=CCCC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohex-1-en-1-yl)-N-methyl-3,4-dihydronaphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclohex-1-en-1-ylamine with methyl-3,4-dihydronaphthalene-1-carboxylate under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohex-1-en-1-yl)-N-methyl-3,4-dihydronaphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(Cyclohex-1-en-1-yl)-N-methyl-3,4-dihydronaphthalene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(Cyclohex-1-en-1-yl)-N-methyl-3,4-dihydronaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Cyclohex-1-en-1-yl)-N-methyl-3,4-dihydronaphthalene-1-carboxamide include:

  • N-(Cyclohex-1-en-1-yl)pyrrolidine
  • 1-(1-Cyclohexen-1-yl)piperidine
  • 1-Morpholino-1-cyclohexene

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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